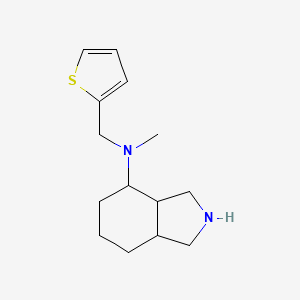![molecular formula C15H20N2O B8110762 2,8-Diazaspiro[4.5]decan-2-yl(phenyl)methanone](/img/structure/B8110762.png)
2,8-Diazaspiro[4.5]decan-2-yl(phenyl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,8-Diazaspiro[4.5]decan-2-yl(phenyl)methanone is a chemical compound known for its unique spirocyclic structure. This compound has garnered attention in the field of medicinal chemistry due to its potential as a kinase inhibitor, particularly targeting receptor-interacting protein kinase 1 (RIPK1). The spirocyclic framework of this compound contributes to its stability and bioactivity, making it a promising candidate for therapeutic applications .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,8-Diazaspiro[4.5]decan-2-yl(phenyl)methanone typically involves the formation of the spirocyclic core followed by functionalization. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a suitable diamine with a ketone can lead to the formation of the spirocyclic structure. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the desired product yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the final product in its pure form .
化学反应分析
Types of Reactions
2,8-Diazaspiro[4.5]decan-2-yl(phenyl)methanone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the presence of catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives with different functional groups .
科学研究应用
2,8-Diazaspiro[4.5]decan-2-yl(phenyl)methanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition.
Medicine: It shows promise as a therapeutic agent, particularly as a kinase inhibitor for diseases involving necroptosis.
作用机制
The mechanism of action of 2,8-Diazaspiro[4.5]decan-2-yl(phenyl)methanone involves its interaction with specific molecular targets, such as receptor-interacting protein kinase 1 (RIPK1). By inhibiting the kinase activity of RIPK1, the compound can block the activation of the necroptosis pathway, which is a form of programmed cell death. This inhibition has therapeutic potential in treating inflammatory diseases and other conditions where necroptosis plays a key role .
相似化合物的比较
Similar Compounds
8-Benzoyl-3-benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dione: Another spirocyclic compound with kinase inhibitory activity.
2,8-Diazaspiro[4.5]decan-1-one derivatives: These compounds share a similar spirocyclic core and exhibit various biological activities.
Uniqueness
2,8-Diazaspiro[4.5]decan-2-yl(phenyl)methanone stands out due to its specific functionalization and potent inhibitory activity against RIPK1. Its unique structure and stability make it a valuable compound for further research and development in medicinal chemistry .
属性
IUPAC Name |
2,8-diazaspiro[4.5]decan-2-yl(phenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O/c18-14(13-4-2-1-3-5-13)17-11-8-15(12-17)6-9-16-10-7-15/h1-5,16H,6-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBEOXZJNMAPXLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12CCN(C2)C(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-Allyl-5-Amino-2',3',5',6'-Tetrahydrospiro[Indoline-3,4'-Pyran]-2-One](/img/structure/B8110686.png)
![7-Phenoxyoctahydropyrrolo[1,2-a]pyrazine](/img/structure/B8110702.png)
![4-((Benzyloxy)methyl)-1-ethyl-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridine](/img/structure/B8110703.png)
![Rel-(3Ar,8Ar)-2-(3-Methoxybenzyl)Octahydro-2H-Isothiazolo[4,5-D]Azepine 1,1-Dioxide](/img/structure/B8110708.png)
![N-Methyl-2-(spiro[chroman-2,4'-piperidin]-4-yl)acetamide](/img/structure/B8110712.png)
![Rel-1-Methyl-N-(((1S,3As,7As)-Octahydrofuro[3,4-C]Pyridin-1-Yl)Methyl)-1H-Pyrazole-4-Carboxamide](/img/structure/B8110716.png)
![(1R,5S)-1-((Allyloxy)methyl)-6-oxa-9-azaspiro[4.5]decane](/img/structure/B8110721.png)
![Rel-1-((2S,3Ar,7As)-2-((1H-Pyrazol-1-Yl)Methyl)Octahydro-1H-Pyrrolo[3,2-C]Pyridin-1-Yl)Ethanone](/img/structure/B8110725.png)
![6-(3-Fluorophenyl)-2-(piperidin-4-yl)-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B8110739.png)
![(3aS,8aR)-N,N-dimethyl-2-(pyrimidin-2-yl)decahydropyrrolo[3,4-c]azepine-8a-carboxamide](/img/structure/B8110747.png)
![4-Cyclopropyl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine](/img/structure/B8110753.png)

![2-(2-Methoxyethyl)-2,7-Diazaspiro[4.5]Decan-1-One](/img/structure/B8110780.png)
![1,1-Dimethyl-3-(6-methyl-2,3-dihydrospiro[indene-1,4'-piperidine]-3-yl)urea](/img/structure/B8110793.png)
